3-Phenoxyfuran
Overview
Description
3-Phenoxyfuran is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a furan ring substituted with a phenoxy group at the third position
Mechanism of Action
Target of Action
3-Phenoxyfuran, like other furan derivatives, has been found to exhibit significant antibacterial activity . The primary targets of this compound are likely to be bacterial cells, particularly gram-positive and gram-negative bacteria
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, often leading to disruption of essential cellular processes . For instance, some furan derivatives have been found to inhibit the synthesis of key bacterial proteins, thereby preventing bacterial growth and proliferation .
Biochemical Pathways
Given its antibacterial activity, it is likely that this compound interferes with pathways essential for bacterial survival and growth
Pharmacokinetics
The pharmacokinetics of similar furan derivatives have been investigated . These studies suggest that furan derivatives can be well-absorbed and distributed throughout the body, metabolized by various enzymatic processes, and excreted via the kidneys
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation, due to its antibacterial activity . This can lead to the death of bacterial cells and the resolution of bacterial infections.
Action Environment
The efficacy and stability of this compound, like other furan derivatives, can be influenced by various environmental factors. These may include temperature, pH, presence of other substances, and specific characteristics of the target organisms
Biochemical Analysis
Biochemical Properties
3-Phenoxyfuran plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can induce the production of reactive oxygen species (ROS), which can lead to oxidative damage in cells. This compound also affects gene expression by modulating the activity of transcription factors involved in stress responses . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, causing enzyme inhibition or activation. Furthermore, this compound can modulate gene expression by affecting the binding of transcription factors to DNA, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, which may have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies have reported threshold effects, where a certain dosage level must be reached before observable adverse effects occur. High doses of this compound have been associated with liver toxicity, oxidative stress, and alterations in metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, where it can exert its biochemical effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxyfuran can be achieved through several methods. One common approach involves the reaction of phenol with furan-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxyfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted phenoxyfurans.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Substituted phenoxyfurans with various functional groups.
Scientific Research Applications
3-Phenoxyfuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Benzofuran: Similar in structure but with a benzene ring fused to the furan ring.
Phenylfuran: Contains a phenyl group directly attached to the furan ring.
Phenoxybenzofuran: A compound with both phenoxy and benzofuran moieties.
Uniqueness of 3-Phenoxyfuran: this compound is unique due to the presence of the phenoxy group at the third position of the furan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-phenoxyfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWFUVMWGOXULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493786 | |
Record name | 3-Phenoxyfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63285-86-9 | |
Record name | 3-Phenoxyfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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